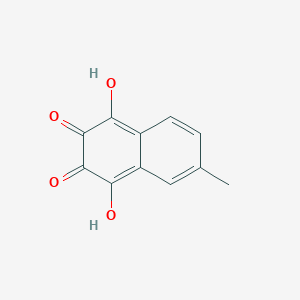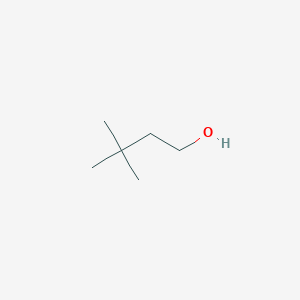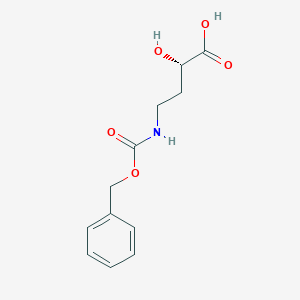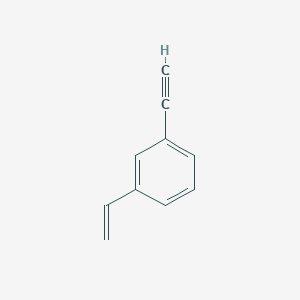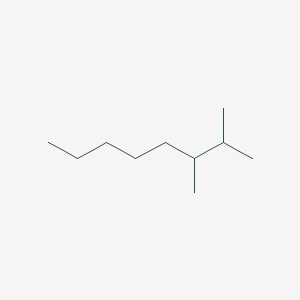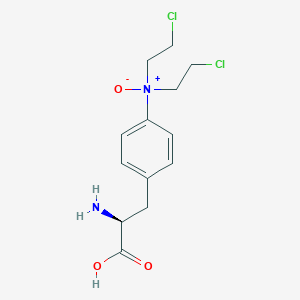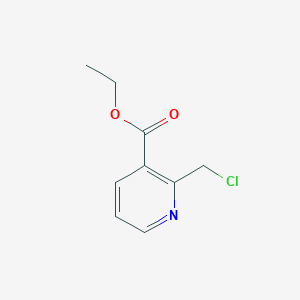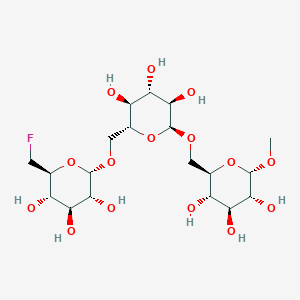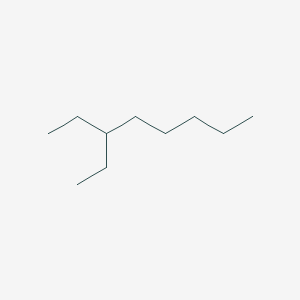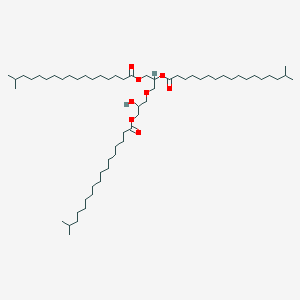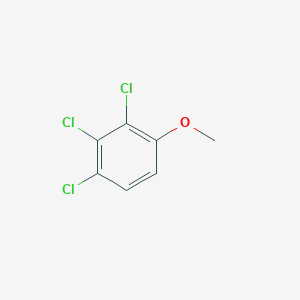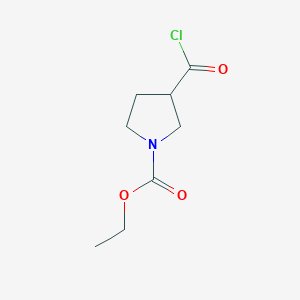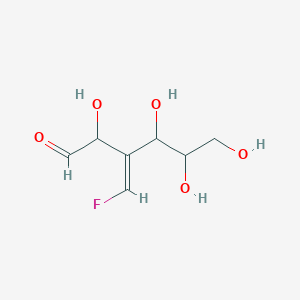
3-Deoxy-C(3)-fluoromethyleneglucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deoxy-C(3)-fluoromethyleneglucose (3-DFMG) is a synthetic glucose analogue that has been widely used in scientific research due to its unique properties. It is a fluorinated glucose analogue, which means that it contains a fluorine atom in place of a hydrogen atom at the C-3 position of the glucose molecule. This modification makes 3-DFMG resistant to enzymatic degradation, and thus, it has a longer half-life than natural glucose.
Wirkmechanismus
The mechanism of action of 3-Deoxy-C(3)-fluoromethyleneglucose is similar to natural glucose. It is taken up by cells through glucose transporters and is then phosphorylated by hexokinase to form 3-Deoxy-C(3)-fluoromethyleneglucose-6-phosphate, which is trapped in the cells. However, due to the fluorine substitution, 3-Deoxy-C(3)-fluoromethyleneglucose is resistant to enzymatic degradation and has a longer half-life than natural glucose. This allows for the measurement of glucose uptake and utilization over a longer period of time.
Biochemische Und Physiologische Effekte
3-Deoxy-C(3)-fluoromethyleneglucose has no known biochemical or physiological effects on cells or tissues. It is taken up and metabolized in a similar manner to natural glucose.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Deoxy-C(3)-fluoromethyleneglucose in lab experiments is its resistance to enzymatic degradation, which allows for the measurement of glucose uptake and utilization over a longer period of time. Additionally, 3-Deoxy-C(3)-fluoromethyleneglucose can be used in various imaging techniques such as PET and MRI, which allows for non-invasive measurements of glucose metabolism in vivo.
The main limitation of using 3-Deoxy-C(3)-fluoromethyleneglucose in lab experiments is its cost. It is a synthetic compound that is more expensive than natural glucose. Additionally, 3-Deoxy-C(3)-fluoromethyleneglucose is not metabolized in the same way as natural glucose, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-Deoxy-C(3)-fluoromethyleneglucose in scientific research. One direction is the development of new imaging techniques that can better visualize glucose metabolism in vivo. Another direction is the use of 3-Deoxy-C(3)-fluoromethyleneglucose in the study of glucose metabolism in diseases such as cancer and diabetes. Additionally, the development of new synthetic glucose analogues with different properties may lead to new applications in scientific research.
Synthesemethoden
The synthesis of 3-Deoxy-C(3)-fluoromethyleneglucose involves several steps. The first step is the protection of the glucose molecule at the C-1 and C-2 positions using acetyl groups. The protected glucose is then converted to its corresponding C(3)-alkynyl derivative, which is then reacted with a fluorine source (e.g., Selectfluor) to produce the C(3)-fluoroalkene intermediate. This intermediate is then reduced to the final product, 3-Deoxy-C(3)-fluoromethyleneglucose, using a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
3-Deoxy-C(3)-fluoromethyleneglucose has been widely used in scientific research as a tool for studying glucose metabolism. It is used to track glucose uptake and utilization in cells and tissues. 3-Deoxy-C(3)-fluoromethyleneglucose is taken up by cells through glucose transporters and is then phosphorylated by hexokinase to form 3-Deoxy-C(3)-fluoromethyleneglucose-6-phosphate, which is trapped in the cells. This allows for the measurement of glucose uptake and utilization using various imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
Eigenschaften
CAS-Nummer |
122378-47-6 |
|---|---|
Produktname |
3-Deoxy-C(3)-fluoromethyleneglucose |
Molekularformel |
C7H11FO5 |
Molekulargewicht |
194.16 g/mol |
IUPAC-Name |
(3Z)-3-(fluoromethylidene)-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C7H11FO5/c8-1-4(5(11)2-9)7(13)6(12)3-10/h1-2,5-7,10-13H,3H2/b4-1+ |
InChI-Schlüssel |
FLTGKRAXBIHWTK-DAFODLJHSA-N |
Isomerische SMILES |
C(C(C(/C(=C/F)/C(C=O)O)O)O)O |
SMILES |
C(C(C(C(=CF)C(C=O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(=CF)C(C=O)O)O)O)O |
Synonyme |
3-deoxy-C(3)-fluoromethyleneglucose 3-deoxy-C(3)-fluoromethyleneglucose, 3E isomer 3-DFMG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
